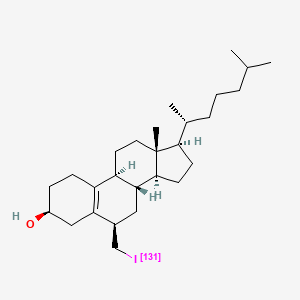
Norcholestenol iodomethyl ((sup 131)I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Norcholestenol iodomethyl (131 I) is a cholestanoid.
Wissenschaftliche Forschungsanwendungen
1. Adrenal Scintigraphy
Adrenal scintigraphy has been a clinically feasible technique since the development of 131I-19-iodocholesterol in 1970. This agent was later replaced by 6-iodomethyl-19-norcholesterol, a compound that showed promise in adrenal imaging. This technique involves administering the radiocholesterol intravenously and performing imaging 4 to 7 days post-injection. It's particularly useful for diagnosing conditions like Cushing's disease, primary aldosteronism, and adrenal androgenism, as well as for detecting structural abnormalities of the adrenal medulla (Thrall, Freitas, & Beierwaltes, 1978).
2. Imaging Agent Synthesis and Evaluation
Research has been conducted on synthesizing and evaluating new adrenal cortex imaging agents, such as 6β-131I-iodomethyl-19-norcholest-5(10)-en-3β-ol (NP-59). This compound was found to concentrate better in the rat adrenal compared to its predecessors and is being evaluated as a potential diagnostic agent in humans (Basmadjian, Hetzel, Ice, & Beierwaltes, 1975).
3. Visualization of Metastases
Norcholestenol iodomethyl (131I) has also been used in the visualization of lung metastases secondary to adrenocortical carcinoma. This application was illustrated in a case report describing a 26-year-old woman with recurrence of Cushing's syndrome following the surgical removal of the primary tumor. The use of I-131 labeled 6B-iodomethyl-19-norcholesterol (NP-59) was instrumental in visualizing the metastases (Chow, Ziessman, & Earll, 1987).
4. Detection of Metastatic Adrenal Carcinoma
Another significant application is the detection of metastatic adrenal carcinoma using total body scans with 131I-6-beta-iodomethyl-19-norcholesterol. This method has shown potential in detecting metastatic lesions in patients who have undergone resection of adrenal cortical carcinoma (Seabold, Haynie, Deasis, Samaan, Glenn, & Jahns, 1977).
5. Superior Adrenal Imaging Agent
A study identified 6beta-131I-iodomethyl-19-nor cholest 5(10)-en-3beta-ol (NP-59) as a superior adrenal imaging agent compared to its predecessors. It was found to have a higher adrenal uptake and adrenal-to-tissue ratios, making it a promising agent for detecting adrenal-cortical disorders and potentially for imaging structural abnormalities of the adrenal medulla (Sarkar, Beierwaltes, Ice, Basmadjian, Hetzel, Kennedy, & Mason, 1975).
Eigenschaften
CAS-Nummer |
56897-09-7 |
|---|---|
Produktname |
Norcholestenol iodomethyl ((sup 131)I) |
Molekularformel |
C27H45IO |
Molekulargewicht |
516.6 g/mol |
IUPAC-Name |
(3S,6R,8S,9S,13R,14S,17R)-6-((131I)iodanylmethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H45IO/c1-17(2)6-5-7-18(3)25-10-11-26-24-14-19(16-28)23-15-20(29)8-9-21(23)22(24)12-13-27(25,26)4/h17-20,22,24-26,29H,5-16H2,1-4H3/t18-,19+,20+,22-,24-,25-,26+,27-/m1/s1/i28+4 |
InChI-Schlüssel |
QJHZPCLORSPENH-DRTKWHMQSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C3CC[C@@H](C4)O)C[131I])C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4=C3CCC(C4)O)CI)C |
Andere CAS-Nummern |
56897-09-7 |
Synonyme |
6 beta-iodomethyl-19-norcholesterol 6-iodomethylcholesterol 6-iodomethylcholesterol, 125I-labeled, (3beta,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3alpha,6beta)-isomer 6-iodomethylcholesterol, 131I-labeled, (3beta,6beta)-isomer bimetrol I-bimetrol norcholestenol iodomethyl I-131 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



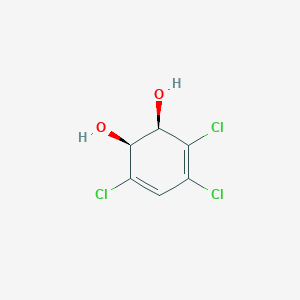
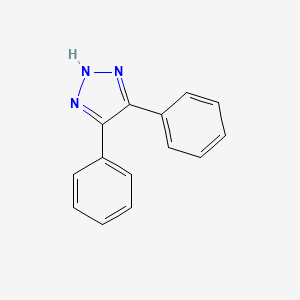
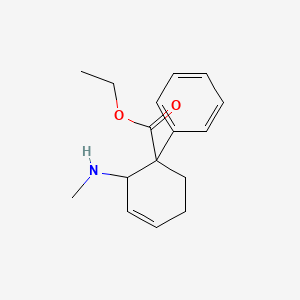
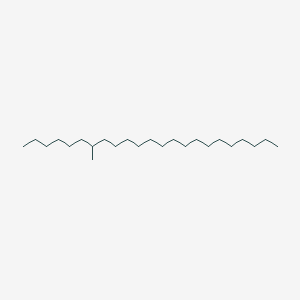
![4-[(3-Fluoro-4-methylanilino)methylidene]-3-hydroxy-1-cyclohexa-2,5-dienone](/img/structure/B1196531.png)
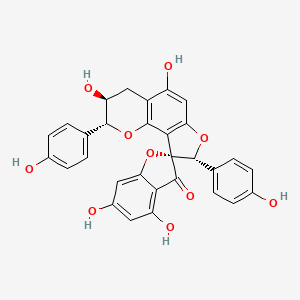
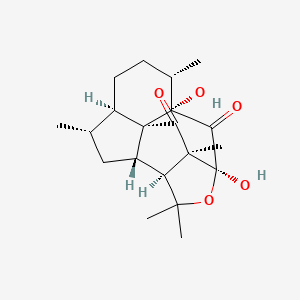
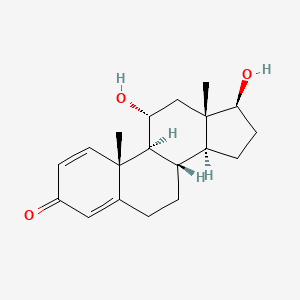
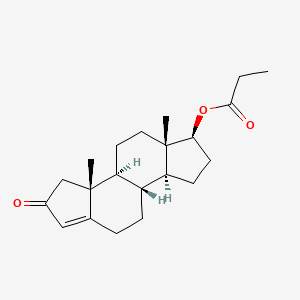
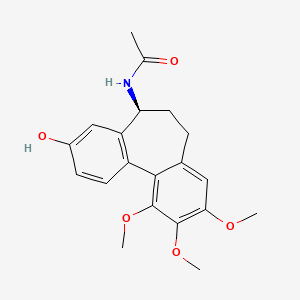
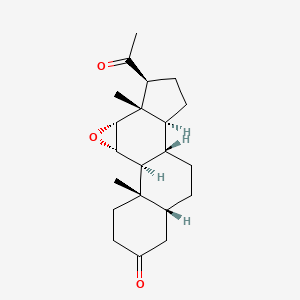
![Bicyclo[3.2.1]octane](/img/structure/B1196540.png)
![2-(Hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B1196541.png)
